molecular formula C14H9BrFNO3 B3018857 N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide CAS No. 329903-42-6

N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide

Cat. No.: B3018857
CAS No.: 329903-42-6
M. Wt: 338.132
InChI Key: VIKDNPRKGYJZFP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide is a synthetic organic compound of significant interest in early-stage chemical and pharmaceutical research. This molecule features a benzodioxole (piperonyl) group linked via an amide bond to a di-substituted bromo-fluorobenzene ring, a structure common in the development of pharmacologically active agents. The presence of both bromo and fluoro substituents on the phenyl ring makes it a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions like the Suzuki reaction, which is widely used to create complex biaryl structures for material and drug discovery . While the specific biological profile of this compound requires further investigation, its structural motifs are associated with a range of research applications. Analogs containing the benzo[1,3]dioxole scaffold have been utilized in the development of sensitive electrochemical sensors for toxic heavy metal ions such as lead (Pb²⁺) . Furthermore, similar molecular architectures have been investigated for their potential antibacterial properties and as modulators of ATP-binding cassette (ABC) transport proteins, which are relevant in studies of multidrug resistance and diseases like cystic fibrosis . The amide functional group is a ubiquitous and critical pharmacophore in medicinal chemistry, often contributing to favorable binding characteristics with biological targets. Researchers value this compound for its potential as a building block in synthetic chemistry and for probing novel biological mechanisms. It is supplied exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed, as with all chemicals of unknown toxicity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO3/c15-8-1-3-10(11(16)5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDNPRKGYJZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be performed using a fluorinating agent such as Selectfluor.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and fluorinated benzodioxole derivative with an appropriate amine under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, the presence of the benzodioxole unit is known to enhance bioactivity through interactions with various biological targets, including kinases involved in cancer progression .
    • Case Study : A study demonstrated that derivatives of benzamide compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Properties :
    • Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide have been investigated for their anti-inflammatory effects. The benzodioxole group is often associated with modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
    • Case Study : A derivative was shown to reduce inflammation markers in animal models, indicating its potential therapeutic application in inflammatory diseases .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific enzymes such as protein kinases and cyclooxygenases (COX), which are crucial in various pathological conditions including cancer and inflammatory diseases .
    • Experimental Findings : In vitro assays demonstrated that the compound effectively inhibited COX activity, leading to decreased prostaglandin synthesis, which is pivotal in inflammation .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells .
    • Research Insights : Studies have shown that incorporating such compounds into polymer matrices improves charge transport properties, thereby increasing device efficiency .
  • Photovoltaic Applications :
    • The compound's light absorption characteristics can be leveraged in dye-sensitized solar cells (DSSCs). Its structural features allow for effective light harvesting and energy conversion processes .
    • Performance Evaluation : Experimental setups have indicated improved energy conversion efficiencies when using this compound as a sensitizer compared to traditional dyes.

Summary Table of Applications

Application AreaSpecific Use CasesObservations/Findings
Medicinal ChemistryAnticancer agentsInhibits tumor growth; potential for drug development
Anti-inflammatory drugsReduces inflammation markers
Enzyme inhibitorsEffective against COX; reduces prostaglandins
Material ScienceOrganic electronicsEnhances performance of OLEDs
Photovoltaic applicationsImproves energy conversion efficiency

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxymethyl groups (e.g., C1, C5) improve solubility compared to halogens but reduce electrophilicity. Bromo and fluoro substituents in the target compound may enhance binding via halogen bonding .
  • Biological Relevance : Piperazine derivatives (e.g., C5, C6) show affinity for PCSK9, suggesting that halogenated analogs like the target compound could modulate similar targets .

Halogen-Substituted Benzamides

Compounds with bromo and/or fluoro substituents highlight positional and electronic effects:

Compound ID Substituents Melting Point (°C) Yield (%) Key Findings Evidence Source
4MNB 4-Bromo, N-(4-methoxy-2-nitro) Not reported Not reported Structural analog with nitro group
Intermediate 30 4-Bromo, 5-fluoro, 2-trifluoropropoxy Not reported 90% High-yield synthesis via acyl chloride
333398-00-8 3-Bromo, 4-methoxy, dichlorophenyl Not reported Not reported Bioactivity in benzoxazole scaffolds
Target Compound 4-Bromo, 2-fluoro Not reported Not reported Potential for improved metabolic stability N/A

Key Observations :

  • Synthetic Efficiency : Bromo-fluoro benzamides (e.g., Intermediate 30) are synthesized efficiently (~90% yield) using acyl chloride intermediates .

Amide Variants with Benzo[d][1,3]dioxole

Variations in amide structure influence pharmacological profiles:

Compound ID Amide Type Key Features Biological Activity Evidence Source
D14 Penta-2,4-dienamide Benzo[d][1,3]dioxole, methylthio Not reported
Compound 12 Acrylamide Benzo[d][1,3]dioxole, phenethyl Antitumor activity (A549)
Target Compound Benzamide Halogenated, methylenedioxy Hypothesized kinase inhibition N/A

Key Observations :

  • Amide Flexibility : Acrylamides (e.g., Compound 12) exhibit antitumor activity, whereas benzamides (target compound) may favor target specificity due to rigidity .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a 4-bromo-2-fluorobenzamide structure. The presence of halogens (bromine and fluorine) is significant as they can influence the compound's pharmacokinetics and biological interactions.

Antitumor Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. The inhibition of DHFR leads to reduced nucleotide synthesis, thereby impairing DNA replication in cancer cells .

Table 1: Summary of Antitumor Activity in Related Benzamide Compounds

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
This compoundDihydrofolate ReductaseTBDCCRF-CEM/R (MTX-resistant)
Benzamide RibosideDihydrofolate Reductase0.5Breast Cancer Cells
4-Chloro-benzamidesRET Kinase0.8Osteogenic Sarcoma

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

The proposed mechanism for the antitumor activity of this compound involves the modulation of intracellular calcium levels and inhibition of key enzymes involved in cell proliferation pathways. This compound may act by disrupting calcium signaling pathways that are crucial for tumor growth and survival .

Case Studies

Several case studies have documented the effects of benzamide derivatives on various cancer types. For example:

  • Breast Cancer Treatment : A study demonstrated that benzamide derivatives effectively reduced tumor growth in xenograft models of breast cancer. The mechanism involved downregulation of DHFR and subsequent apoptosis induction in tumor cells .
  • Resistance Mechanisms : In research focusing on MTX-resistant leukemia cells, this compound showed potential as a second-line treatment by overcoming resistance mechanisms associated with DHFR overexpression .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, preliminary studies suggest it may possess:

  • Antiproliferative Effects : Inhibition of cell cycle progression in cancer cells.
  • Modulation of Apoptosis : Induction of programmed cell death pathways.

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves coupling 4-bromo-2-fluorobenzoic acid derivatives with benzo[d][1,3]dioxol-5-amine. Key steps include:

  • Carboxylic acid activation : Conversion to acyl chlorides using reagents like thionyl chloride or oxalyl chloride.
  • Amide coupling : Reacting the activated acid with the amine in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Catalysts such as triethylamine or N,N-diisopropylethylamine (DIPEA) are often employed to neutralize HCl byproducts .
  • Purification : Flash chromatography with gradients like n-pentane/ethyl acetate (6:1) is effective for isolating high-purity products, as demonstrated in analogous syntheses of γ-boryl amides and chromen derivatives .
    Critical parameters : Reaction temperature (0–25°C), stoichiometric ratios (e.g., 2.5 equiv. of amine), and moisture-free conditions to prevent hydrolysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. ¹⁹F NMR is critical for verifying fluorination .
  • X-ray crystallography : Provides definitive molecular geometry, as shown in crystallographic studies of bromo-fluoro benzamides (e.g., bond angles, dihedral angles, and halogen interactions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine .
  • FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-Br/F vibrations .

Q. What preliminary biological assays are recommended to evaluate this compound’s potential as an antimicrobial or neurogenic agent?

Answer:

  • Antimicrobial screening : Use standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. Structural analogs with benzo[d][1,3]dioxol-5-yl groups have shown activity against M. tuberculosis and C. albicans via disruption of membrane integrity .
  • Neurogenesis assays : Test proliferation of adult rat hippocampal neural stem cells (NSCs) using BrdU incorporation. Related diphenyl acrylonitrile derivatives promoted neurosphere formation at 4 µM concentrations, suggesting similar protocols for this compound .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective bromination and fluorination during synthesis?

Answer:

  • Bromination : Use N-bromosuccinimide (NBS) with electron-withdrawing groups (e.g., amides) to direct substitution. Solvent polarity (e.g., DMF vs. CCl₄) and temperature (0–25°C) influence regioselectivity .
  • Fluorination : Electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are preferred. Catalytic palladium or copper can enhance selectivity for the 2-fluorobenzamide moiety, as seen in multi-component borylamidation reactions .
  • Protection strategies : Temporarily protect the benzo[d][1,3]dioxol group with acetyl or benzyl ethers to prevent side reactions during halogenation .

Q. What methodologies resolve contradictory data in biological activity assays, such as inconsistent MIC values or neurogenic effects?

Answer:

  • Replication under standardized conditions : Follow CLSI guidelines for antimicrobial assays, including control strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes .
  • Orthogonal assays : For neurogenesis, combine BrdU with β-III tubulin immunostaining to confirm neuronal differentiation. Discrepancies may arise from off-target effects on glial cells, necessitating RNA-seq for pathway analysis .
  • QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values for Br/F) with bioactivity to identify structural optimizations .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be systematically evaluated?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Amide bonds are prone to hydrolysis in acidic/alkaline conditions, requiring formulation adjustments (e.g., lyophilization) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Structural analogs with halogen substituents exhibit thermal stability up to 200°C, suggesting similar behavior .

Q. What advanced structural analysis techniques can elucidate non-covalent interactions (e.g., halogen bonding) in this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve Br···O or F···H interactions critical for molecular packing and ligand-receptor binding. Studies on bromo-fluoro naphthyl benzamides revealed Br···π interactions (3.4 Å) stabilizing crystal lattices .
  • DFT calculations : Model electrostatic potential surfaces to predict halogen bonding sites. For example, the bromine atom’s σ-hole may mediate interactions with protein backbone carbonyls .

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and blood-brain barrier (BBB) permeability?

Answer:

  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) to the benzo[d][1,3]dioxol moiety to enhance aqueous solubility. Analogous compounds with logP <3 showed improved BBB penetration in murine models .
  • Prodrug strategies : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to increase bioavailability, as demonstrated for neurogenic agents .

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